Cyasterone is a natural product found in Cyathula capitata, Ajuga taiwanensis, and other organisms with data available.
Cyasterone
CAS No.: 17086-76-9
Cat. No.: VC0524690
Molecular Formula: C29H44O8
Molecular Weight: 520.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17086-76-9 |
---|---|
Molecular Formula | C29H44O8 |
Molecular Weight | 520.7 g/mol |
IUPAC Name | (3S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
Standard InChI | InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |
Standard InChI Key | NEFYSBQJYCICOG-AQHKCISRSA-N |
Isomeric SMILES | C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
SMILES | CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Canonical SMILES | CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Characteristics
Cyasterone (CAS No. 17086-76-9) is a steroidal compound with the molecular formula and a molecular weight of 520.65 g/mol . Its structure includes a cyclopentanoperhydrophenanthrene backbone modified with hydroxyl and ketone groups, which contribute to its biological activity (Fig. 1A) . The compound exhibits solubility in dimethyl sulfoxide (DMSO) and stability at 4°C when protected from light .
Table 1: Physicochemical Properties of Cyasterone
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 520.65 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | 4°C, protected from light |
Canonical SMILES | C[C@@]12C@([H])CC[C@@]1(O)C4=CC([C@]5([H])CC@@HC@@HC[C@]5(C)[C@@]4([H])CC2)=O |
The stability of Cyasterone in plasma has been validated through ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which confirmed linear detection in concentrations ranging from 2–1000 ng/mL .
Pharmacological Effects and Mechanisms of Action
Anti-Apoptotic Activity in Bone Marrow Stromal Cells
Cyasterone significantly reduces dexamethasone (DXM)-induced apoptosis in rat bone marrow stromal cells (BMSCs). In vitro studies demonstrated that pretreatment with 10 μM Cyasterone lowered apoptosis rates from 12.32% (DXM-only) to 9.74% by modulating caspase-3, caspase-9, and Bcl-2 expression . Micro-CT analysis revealed improved trabecular bone volume (BV/TV: 18.14% vs. 8.15%) and connectivity density (Conn.D: 1.48 vs. 2.12) in steroid-induced osteonecrosis models, indicating enhanced bone repair .
Anti-Inflammatory and Antioxidant Effects in Acute Lung Injury
In sepsis-related acute lung injury (ALI), Cyasterone attenuated pathological changes such as alveolar wall thickening and immune cell infiltration. It reduced the wet/dry lung weight ratio by 32% and suppressed M1 macrophage activation by downregulating pro-inflammatory cytokines (TNF-α, IL-6) . Mechanistically, Cyasterone activated the AKT(Ser473)/GSK3β(Ser9)/Nrf2 pathway, enhancing antioxidant responses and reducing oxidative stress markers (MDA, ROS) by 40–50% .
Pharmacokinetic Profile
A UPLC-MS/MS study in rats established Cyasterone’s pharmacokinetic parameters after intravenous administration :
Table 2: Pharmacokinetic Parameters of Cyasterone in Rats
Parameter | Value (Mean ± SD) |
---|---|
2.8 ± 0.6 h | |
850 ± 120 ng/mL | |
AUC | 4200 ± 540 h·ng/mL |
6.5 ± 1.2 L/kg |
The compound exhibited a mean recovery of 80.2% from plasma, with intra- and inter-day precision below 9% . Protein precipitation using acetonitrile-methanol (9:1) proved effective for sample preparation .
Therapeutic Applications and Future Directions
Osteonecrosis and Bone Disorders
Cyasterone’s ability to mitigate DXM-induced BMSC apoptosis positions it as a candidate for treating steroid-associated osteonecrosis. Clinical trials are needed to validate its efficacy in humans, particularly in populations receiving long-term glucocorticoid therapy .
Sepsis and Organ Protection
By modulating the Nrf2 pathway, Cyasterone offers a dual mechanism of action—reducing inflammation and oxidative stress—in sepsis-induced ALI. Comparative studies with existing antioxidants (e.g., N-acetylcysteine) could clarify its therapeutic niche .
Oncology
Further investigation into Cyasterone’s EGFR inhibitory effects is warranted, particularly in EGFR-driven cancers such as non-small cell lung carcinoma. Synergy studies with tyrosine kinase inhibitors (e.g., erlotinib) may reveal combinatorial benefits .
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